molecular formula C8H8FNO B049025 N-(3-Fluorophenyl)acetamide CAS No. 351-28-0

N-(3-Fluorophenyl)acetamide

Cat. No. B049025
CAS RN: 351-28-0
M. Wt: 153.15 g/mol
InChI Key: AQLLDCFUQXGLHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(3-Fluorophenyl)acetamide involves several chemical reactions, starting from primary compounds like 3-fluoro-4-cyanophenol. Novel compounds have been synthesized, indicating the variety of methods available for producing substituted phenyl acetamides (Yang Man-li, 2008). Furthermore, catalytic hydrogenation has been identified as a green synthesis method for related compounds, highlighting an eco-friendly approach to the synthesis of acetamide derivatives (Zhang Qun-feng, 2008).

Molecular Structure Analysis

The molecular structure of N-(3-Fluorophenyl)acetamide and its derivatives has been extensively analyzed through techniques such as X-ray diffraction analysis. This analysis has revealed detailed insights into the bonding patterns and crystallographic data, which are crucial for understanding the compound's reactivity and properties (Xiangjun Qian et al., 2012).

Chemical Reactions and Properties

N-(3-Fluorophenyl)acetamide undergoes various chemical reactions, contributing to its diverse chemical properties. For instance, silylated derivatives have been synthesized, showcasing the compound's ability to participate in reactions that introduce silyl groups, affecting its reactivity and potential applications (A. Nikonov et al., 2016).

Physical Properties Analysis

The physical properties of N-(3-Fluorophenyl)acetamide, such as its crystal structure and hydrogen bonding patterns, have been detailed in studies examining compounds like 2,2-Dibromo-N-(4-fluorophenyl)acetamide. These studies provide insight into how the compound's structure affects its physical state, melting point, solubility, and other physical characteristics (Xiangjun Qian et al., 2012).

Chemical Properties Analysis

The chemical properties of N-(3-Fluorophenyl)acetamide include its reactivity with various reagents and its ability to form derivatives with different chemical functionalities. For example, the compound has been used to generate a combinatorial library based on its ability to undergo reactions that modify its chemical structure, thus altering its reactivity and potential applications (Rohan A. Davis & P. Healy, 2010).

Scientific Research Applications

  • Inhibitors and Therapeutic Agents :

    • N-(2-fluorophenyl)-2-deoxyfuconojirimycin acetamide (18j) is identified as a potent and selective inhibitor of α-l-fucosidases, which could be used in therapeutic trials against genetic deficiency disorders (Kato et al., 2013).
    • N-(3-trifluoroacetyl-indol-7-yl) acetamides show potential as in vitro antiplasmodial agents against Plasmodium falciparum, with low toxicity (Mphahlele et al., 2017).
    • N-substituted phenyl acetamide benzimidazole derivatives exhibit significant antibacterial activity, particularly against Methicillin-Resistant Staphylococcus aureus (MRSA) (Chaudhari et al., 2020).
    • A study on 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides identified their pharmacological properties, indicating potential therapeutic applications (Yang Man-li, 2008).
  • Anticancer, Anti-Inflammatory, and Analgesic Activities :

    • 2-(substituted phenoxy) acetamide derivatives, such as compound 3c, demonstrate potential for anticancer, anti-inflammatory, and analgesic activities, making them candidates for therapeutic agents (Rani et al., 2014).
  • Pesticide Development :

    • N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide are being explored as potential pesticides, with structural insights gained through X-ray powder diffraction (Olszewska et al., 2011).
  • Catalytic and Synthetic Chemistry :

    • Novel catalysts have been developed for the green synthesis of certain acetamide derivatives, such as the selective hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide (Zhang Qun-feng, 2008).
    • The crystal structure of 2,2-dibromo-N-(4-fluorophenyl)acetamide has been analyzed, revealing hydrogen bonding and structural features (Qian et al., 2012).
  • Antimicrobial Agents :

    • Compounds with high fluorine content, such as certain acetamide derivatives, exhibit high antimicrobial activity against various bacteria and fungi (Parikh et al., 2014).
  • Metabolism Studies :

    • Metabolism studies on 3-chloro-4-fluoro-aniline, a related compound, in animals have been conducted to understand its biotransformation, yielding metabolites like N-(5-chloro-4-fluoro-2-hydroxyphenyl)acetamide (Baldwin et al., 1980).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling “N-(3-Fluorophenyl)acetamide”. Personal protective equipment including chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

N-(3-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c1-6(11)10-8-4-2-3-7(9)5-8/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLLDCFUQXGLHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00188594
Record name N-(3-Fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00188594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Fluorophenyl)acetamide

CAS RN

351-28-0
Record name N-(3-Fluorophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Fluorophenyl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000351280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3'-Fluoroacetanilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10348
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3-Fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00188594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-fluorophenyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.918
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(3-Fluorophenyl)acetamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NF7XTQ6SQD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of acetic anhydride (30.30 g, 0.297 mol) in glacial acetic acid (30 ml) is added to stirred 3-fluoroaniline (30.0 g, 0.27 mol). The resulting stirred mixture is heated under reflux for 20 minutes and poured into cold water (500 ml). the product is extracted into ether (×2) and the combined ethereal extracts are washed with water and dried (MgSO4). The solvent is removed in vacuo and the residue is recrystallized from aqueous acetic acid to yield colourless crystals with a yield of 28.90 g (70%).
Quantity
30.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Fluorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-Fluorophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(3-Fluorophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(3-Fluorophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(3-Fluorophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(3-Fluorophenyl)acetamide

Citations

For This Compound
118
Citations
S Sreenivasa, PA Suchetan, S Naveen… - Acta Crystallographica …, 2015 - scripts.iucr.org
In the title compound, C8H7ClFNO, the F atom is disordred over the meta positions of the benzene ring in a 0.574 (4):0.426 (4) ratio and the Cl atom is syn to the O atom [O—C—C—Cl …
Number of citations: 11 scripts.iucr.org
P Panini, D Chopra - CrystEngComm, 2013 - pubs.rsc.org
The presence of the C–F bond in organic molecules, particularly in the context of generating different intermolecular interactions of the type C–F⋯F–C, C–H⋯F and C–F⋯π is of extreme …
Number of citations: 51 pubs.rsc.org
ML Liu, WY Li, HL Fang, YX Ye, SY Li… - …, 2022 - Wiley Online Library
Thirty‐eight disulfides containing N‐arylacetamide were designed and synthesized in an effort to develop novel urease inhibitors. Biological evaluation revealed that some of the …
C Xie, LM Tang, CY Pan, LP Guan - Drug research, 2013 - thieme-connect.com
16 2-(6-bromo-2,3-dioxoindolin-1-yl)-N-substituted phenylacetamide derivatives were synthesized. The chemical structures of the compounds were proved by IR, 1 H-NMR, 13 C-NMR, …
Number of citations: 7 www.thieme-connect.com
M Fereidoonnezhad, Z Faghih… - Journal of Sciences …, 2016 - jsciences.ut.ac.ir
Dichloroacetate (DCA) as a small, cheap and available anticancer agent, is a pyruvate mimetic compound that stimulates the activity of pyruvate dehydrogenase (PDH) enzyme through …
Number of citations: 36 jsciences.ut.ac.ir
DD Gaikwad, UD Pawar, SL Chavan… - Journal of …, 2020 - Wiley Online Library
A series of novel imidazo[1,2‐b]pyridazin‐3‐yl acetamide derivatives (9a‐9j) were synthesized from a 3,6‐dichloropyridazine. We have developed a simple strategy for the synthesis of …
Number of citations: 3 onlinelibrary.wiley.com
C Jiang, J Shi, L Liao, L Zhang, J Liu, Y Wang… - …, 2020 - Wiley Online Library
In this study, 22 novel compounds were designed and synthesized by acetamide bridge chains, among which 5 a–5 k were monosubstituted compounds, and 6 a–6 k were disubstituted…
H Li, N Yang, L Xiong, B Wang - Molecules, 2021 - mdpi.com
Referring to the structural information of the “hit” compound A from the reported pharmacophore-based virtual screening, a series of novel thienylpyridyl- and thioether/sulfoxide/sulfone-…
Number of citations: 7 www.mdpi.com
II Panchal, DJ Sen, AD Patel, U Shah… - Current Drug …, 2018 - ingentaconnect.com
Background: A series of novel sulphonylureas/guanidine derivatives was designed, synthesized, and evaluated for the treatment of diabetes mellitus. In this study, the designed …
Number of citations: 6 www.ingentaconnect.com
MR Gannarapu, SB Vasamsetti, N Punna… - European Journal of …, 2014 - Elsevier
A series of novel 1,2-benzothiazine 1,1-dioxide-3-ethanone oxime N-aryl acetamide ether derivatives 7a–h and 9a–h were synthesized starting from sodium salt of saccharin 1 in series …
Number of citations: 37 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.